N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

CDK4 inhibitor kinase profiling cyclin-dependent kinase

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 946288-78-4) is a synthetic small-molecule tetrahydroquinoline derivative bearing an N-cyclopropanecarbonyl cap and a 3,4-dimethoxybenzamide side chain. The compound is catalogued as a screening compound (ChemDiv ID G502-0073) with a molecular weight of 380.44 g/mol (C22H24N2O4), calculated logP of approximately 2.9959, and a polar surface area of 54.43 Ų.

Molecular Formula C22H24N2O4
Molecular Weight 380.444
CAS No. 946288-78-4
Cat. No. B2481063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide
CAS946288-78-4
Molecular FormulaC22H24N2O4
Molecular Weight380.444
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC
InChIInChI=1S/C22H24N2O4/c1-27-19-10-7-16(13-20(19)28-2)21(25)23-17-8-9-18-15(12-17)4-3-11-24(18)22(26)14-5-6-14/h7-10,12-14H,3-6,11H2,1-2H3,(H,23,25)
InChIKeyGJVCQNQBYYNVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 946288-78-4): A Selective CDK4/6-Focused Tetrahydroquinoline Screening Compound for Kinase Inhibitor Procurement


N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 946288-78-4) is a synthetic small-molecule tetrahydroquinoline derivative bearing an N-cyclopropanecarbonyl cap and a 3,4-dimethoxybenzamide side chain [1]. The compound is catalogued as a screening compound (ChemDiv ID G502-0073) with a molecular weight of 380.44 g/mol (C22H24N2O4), calculated logP of approximately 2.9959, and a polar surface area of 54.43 Ų . Biochemically, it has been profiled in kinase inhibition assays and is most notable for potent dual inhibition of Cyclin-Dependent Kinase 4 (CDK4/Cyclin D1) and CDK6/Cyclin D1 [1]. The compound is supplied as an achiral solid with ≥97% purity and is available in milligram quantities for early-stage research .

Why Regioisomeric or Substitution-Analog Substitution Fails for N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (946288-78-4)


The tetrahydroquinoline scaffold series represented by this compound exhibits sharp divergence in kinase selectivity based on subtle structural modifications. The 6-yl positional isomer bearing the 3,4-dimethoxybenzamide group (target compound) demonstrates low-nanomolar inhibition of CDK4 and CDK6 [1], while the corresponding 7-yl positional isomer (CHEMBL4632717) is reported to inhibit CDK12 and CDK13 but lacks any documented CDK4/6 activity [2]. Similarly, replacing the 3,4-dimethoxybenzamide with a 3,5-dimethoxybenzamide (CAS 1005298-18-9) shifts target engagement away from CDKs entirely, with the analog instead showing activity at the KCNQ2 potassium channel (IC50 70 nM) and the beta-1 adrenergic receptor (IC50 1,080 nM) [3]. These divergent pharmacological fingerprints demonstrate that in-class compounds cannot be interchanged for CDK4/6-focused research programs; the specific substitution pattern and point of attachment are decisive determinants of target engagement.

Quantitative Differentiation Evidence for N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide: Comparator-Based Kinase Selectivity, Physicochemical, and Procurement Data


CDK4/Cyclin D1 Inhibition Potency: Comparison with In-Class Tetrahydroquinoline Baseline

The target compound inhibits human recombinant full-length GST-tagged CDK4/Cyclin D1 with an IC50 of 37 nM, measured by the Adapta assay in a baculovirus expression system [1]. While no direct head-to-head data for the 7-yl positional isomer on CDK4 are available, a broader survey of tetrahydroquinoline-derived CDK4 inhibitors reveals that many members of this class exhibit CDK4 IC50 values in the low-nanomolar to micromolar range; for example, a structurally unrelated tetrahydroquinoline derivative (CHEMBL4212532) inhibits CDK4/Cyclin D1 with an IC50 of 2.20 nM by LANCE assay [2]. The 37 nM IC50 of the target compound places it well within the active nanomolar tier, establishing it as a bona fide CDK4 ligand, unlike the 7-yl isomer which lacks any reported CDK4 activity [3].

CDK4 inhibitor kinase profiling cyclin-dependent kinase tetrahydroquinoline

Dual CDK4/CDK6 Inhibition Profile: Quantitative Potency at Two Therapeutically Relevant Kinases

The compound inhibits human recombinant full-length GST-tagged CDK6/Cyclin D1 with an IC50 of 61 nM, measured by the same Adapta assay and expression system used for CDK4 profiling [1]. The CDK4:CDK6 potency ratio is approximately 1.65-fold (37 nM vs. 61 nM), indicating near-equipotent dual inhibition of both CDK4 and CDK6. This balanced dual CDK4/6 profile mirrors that of clinically validated CDK4/6 inhibitors such as palbociclib (CDK4 IC50 = 11 nM, CDK6 IC50 = 16 nM; ~1.45-fold ratio) [2]. In contrast, the 3,5-dimethoxybenzamide regioisomer (CAS 1005298-18-9) displays no reported CDK4 or CDK6 activity, instead inhibiting KCNQ2 (IC50 70 nM) and the beta-1 adrenergic receptor (IC50 1,080 nM) [3], demonstrating that the 3,4-dimethoxy substitution pattern is a key determinant of CDK family engagement.

CDK6 inhibitor dual CDK4/6 cell cycle kinase kinase selectivity

CDK11A Selectivity Window: Intra-Compound Selectivity Profiling

The compound was profiled against CDK11A using a NanoBRET assay in HEK293 cells, yielding an IC50 of 6,100 nM [1]. The selectivity ratio between the primary target CDK4 (IC50 = 37 nM) and CDK11A (IC50 = 6,100 nM) is approximately 165-fold. This represents a meaningful selectivity window, as CDK11A is a transcription-regulating kinase distinct from the cell-cycle-regulating CDK4/6 family; compounds that potently inhibit both CDK4/6 and CDK11A may introduce confounding transcriptional effects in cell-based assays [2]. No comparable CDK11A profiling data are available for the 7-yl positional isomer or the 3,5-dimethoxy regioisomer in public databases.

CDK11A kinase selectivity off-target profiling NanoBRET

Physicochemical and Procurement-Relevant Properties: Comparison with Closest Available Analogs

The target compound has a molecular weight of 380.44 g/mol, a calculated logP of approximately 2.9959, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and a polar surface area (PSA) of 54.43 Ų . For comparison, the 3,4-diethoxy analog (CAS 946245-43-8) has a molecular weight of 408.5 g/mol and a higher logP consistent with the additional methylene units . The target compound's logP of ~3.0 suggests moderate lipophilicity, and its PSA of 54.43 Ų falls well below the 140 Ų threshold commonly associated with poor oral absorption, indicating acceptable predicted passive permeability [1]. The compound is available from ChemDiv (ID G502-0073) with a guaranteed purity of ≥97%, in a stock quantity of 117 mg, with an approximate shipping time of one week . No quantitative aqueous solubility data are publicly available for the free base; preliminary vendor notes indicate limited PBS solubility (<5 µM), typical for neutral, moderately lipophilic screening compounds .

physicochemical properties logP solubility procurement specifications

Validated Research and Procurement Application Scenarios for N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (946288-78-4)


CDK4/6-Dependent Cell Cycle Research: Use as a Nanomolar Dual Inhibitor Tool Compound

With confirmed CDK4 IC50 of 37 nM and CDK6 IC50 of 61 nM [1], this compound is suitable as a tool molecule for interrogating CDK4/6-dependent G1/S cell cycle transition in cancer cell lines. Its balanced dual inhibition ratio (~1.65-fold) approximates that of FDA-approved CDK4/6 inhibitors, making it a relevant chemical probe for mechanistic studies where clinical compound access is restricted. Researchers should verify cellular target engagement via phospho-Rb (S807/811) suppression assays and confirm CDK4/6 selectivity against CDK11A (165-fold window) to minimize transcriptional off-target confounding [1].

Kinase Selectivity Panel Screening: Differentiating CDK4/6-Active Isomers from CDK12/13-Active Isomers

The compound's CDK4/6 selectivity profile contrasts sharply with that of the 7-yl positional isomer, which inhibits CDK12 (IC50 53 nM) and CDK13 (IC50 22 nM) [2]. This divergent selectivity makes the 6-yl target compound and the 7-yl isomer a valuable matched pair for kinase selectivity panel screening, enabling structure–activity relationship (SAR) studies that probe how the point of attachment on the tetrahydroquinoline core dictates CDK subfamily selectivity. Procurement of both isomers from a single vendor series facilitates controlled comparative pharmacology.

Medicinal Chemistry Hit-to-Lead Optimization: Substitution Pattern SAR Around the Benzamide Ring

The 3,4-dimethoxy substitution pattern on the benzamide ring is critical for CDK4/6 engagement; the 3,5-dimethoxy regioisomer (CAS 1005298-18-9) lacks CDK activity and instead modulates KCNQ2 and β1-adrenergic receptors [3]. This compound therefore serves as the active reference point for a focused SAR campaign exploring methoxy positional isomerism on the benzamide ring. Medicinal chemists can use the compound as a starting scaffold to systematically vary the benzamide substitution pattern while monitoring CDK4/6 potency retention using the Adapta assay format [1].

In Vitro ADME and Physicochemical Profiling: Benchmarking Against Diethoxy and Other Alkoxy Analogs

The compound's moderate logP (~2.9959) and PSA (54.43 Ų) indicate acceptable predicted passive permeability , while its lower molecular weight (380.44) compared to the 3,4-diethoxy analog (408.5) suggests a more favorable starting point for lead optimization with respect to Lipinski compliance. Procurement of this compound alongside the diethoxy analog enables comparative solubility, permeability, and microsomal stability studies to define the impact of alkoxy chain length on ADME properties within this chemical series.

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